molecular formula C19H17NOS B5201971 2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide

2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide

Cat. No.: B5201971
M. Wt: 307.4 g/mol
InChI Key: GWPYVKTYOYJZIH-UHFFFAOYSA-N
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Description

2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide is an organic compound that features a biphenyl group and a thienylmethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide typically involves the reaction of 4-biphenylacetic acid with 2-thienylmethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve the yield and selectivity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the biphenyl and thienyl groups.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Substituted derivatives at the thienylmethyl group.

Scientific Research Applications

2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-biphenylyl)acetamide: Lacks the thienylmethyl group, which may affect its reactivity and biological activity.

    N-(2-thienylmethyl)acetamide: Lacks the biphenyl group, which may influence its chemical properties and applications.

Uniqueness

2-(4-biphenylyl)-N-(2-thienylmethyl)acetamide is unique due to the presence of both biphenyl and thienylmethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-(4-phenylphenyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c21-19(20-14-18-7-4-12-22-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12H,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPYVKTYOYJZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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